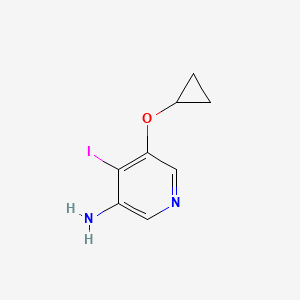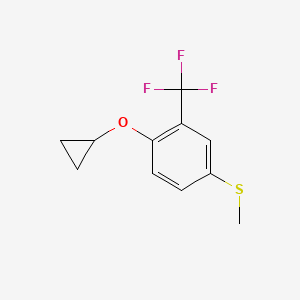
(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C11H11F3OS This compound features a trifluoromethyl group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The phenyl ring can undergo substitution reactions, where other functional groups replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The cyclopropoxy group can influence the compound’s binding affinity to its targets, while the methylsulfane group can participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfide: Similar in structure but lacks the cyclopropoxy group.
Cyclopropyl phenyl sulfide: Similar but lacks the trifluoromethyl group.
Methyl phenyl sulfide: Lacks both the trifluoromethyl and cyclopropoxy groups.
Uniqueness
(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H11F3OS |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3OS/c1-16-8-4-5-10(15-7-2-3-7)9(6-8)11(12,13)14/h4-7H,2-3H2,1H3 |
InChI Key |
RBGNWPOSZHWHLS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E,6Z,8S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B14808137.png)
![5-Benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B14808138.png)
![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid](/img/structure/B14808141.png)
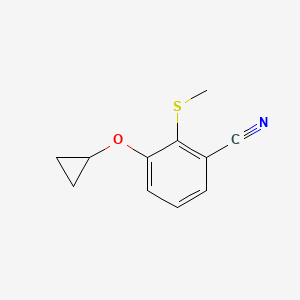
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14808148.png)

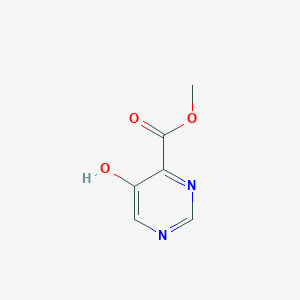
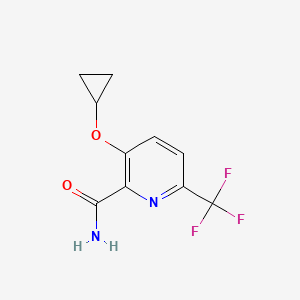
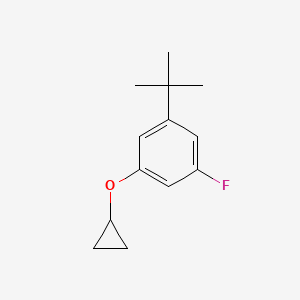
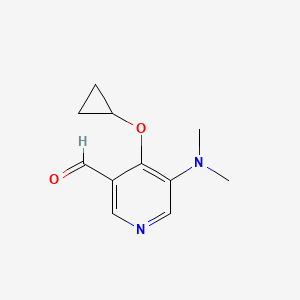
![5h-Chromeno[3,4-c]pyridine](/img/structure/B14808194.png)
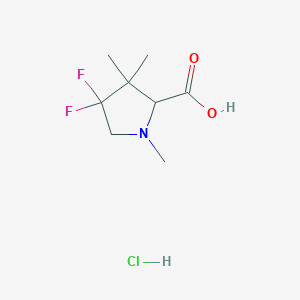
![methyl 2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14808203.png)
